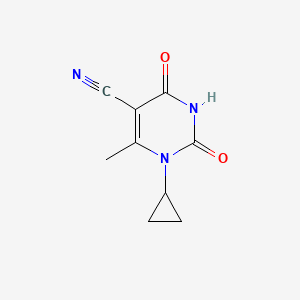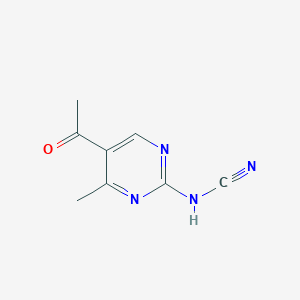
Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an acetamido group, and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom. These rings are likely to contribute to the compound’s stability and may also influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro groups and the ester group could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene rings, the chloro groups, and the ester and acetamido groups would likely influence properties such as the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of related thiophene derivatives have been a focal point of research, aiming at understanding their chemical properties and potential applications. For instance, the synthesis of various thiophene derivatives has been explored to evaluate their potential in diverse scientific fields, such as organic electronics and as intermediates in pharmaceuticals. The detailed structural characterization of these compounds, including Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, through techniques like IR, NMR, MS, and single-crystal X-ray diffraction, lays the groundwork for their application in material science and drug design (Liang Xiao-lon, 2015).
Luminescent Materials Development
In another study, thiophene derivatives have been shown to possess promising luminescent properties, indicating their potential use in the development of new luminescent materials. This research opens avenues for the application of thiophene-based compounds in optoelectronics and sensing technologies (Marco Teiber & T. Müller, 2012).
Antimicrobial Dyes for Textile Applications
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and applied as disperse dyes for polyester fibers, demonstrating significant antimicrobial properties. This research highlights the potential of thiophene derivatives in enhancing the functional attributes of textiles, offering a dual benefit of coloration and antimicrobial protection to fabrics (O. Iyun et al., 2015).
Anticancer Activity
A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anticancer activity. These compounds, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, showed promising anti-proliferative effects against various tumor cell lines, indicating their potential as lead compounds in cancer therapy (R. Mohareb et al., 2016).
Organic Synthesis and Fluorescence Properties
The synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, along with the investigation of its novel fluorescence properties, suggest potential applications in the development of fluorescent probes and materials for biological imaging and diagnostics (Guo Pusheng, 2009).
Eigenschaften
IUPAC Name |
ethyl 5-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-3-19-14(18)13-8(2)6-12(21-13)16-11(17)7-9-4-5-10(15)20-9/h4-6H,3,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLAIIGDAYXJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=C(S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)
![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)



![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2979831.png)
![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)